1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene
Description
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene is a halogenated aromatic sulfonyl compound characterized by a 4-methylbenzenesulfonyl core substituted with a 2,2-dichloro-1-isothiocyanatovinyl group. Its molecular structure combines electrophilic sites (sulfonyl and isothiocyanate groups) with halogenated substituents, influencing its stability and interaction with nucleophiles.
Properties
IUPAC Name |
1-(2,2-dichloro-1-isothiocyanatoethenyl)sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c1-7-2-4-8(5-3-7)17(14,15)10(9(11)12)13-6-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVXVHHOAQEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350509 | |
| Record name | 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147622-09-1 | |
| Record name | 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloro-1-isothiocyanatoethene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene (often referred to as a sulfonamide derivative) has garnered attention in scientific research for its potential applications across various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its applications, supported by comprehensive data and insights from diverse sources.
Chemical Properties and Structure
This compound is characterized by its unique sulfonamide structure, which enhances its reactivity and biological activity. The presence of the dichloro-isothiocyanato group contributes to its potential as a reactive intermediate in various chemical reactions.
Anticancer Research
One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that sulfonamide derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar sulfonamide structures can induce apoptosis in cancer cells, making them candidates for further development as therapeutic agents against cancers such as breast and colon cancer .
Enzyme Inhibition
Another significant application involves the inhibition of specific enzymes linked to diseases. Recent studies have focused on synthesizing sulfonamide derivatives that act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The design of these compounds often involves modifying the sulfonamide group to enhance binding affinity and specificity.
Herbicides
The compound has also been investigated for its potential use as a herbicide. Formulations based on similar sulfonamide structures have been shown to possess herbicidal properties, particularly effective against pre-emergent weed species. These formulations work by inhibiting root uptake in target plants, thus preventing germination and growth . The effectiveness of such herbicides can be significantly enhanced through chemical modifications that improve their solubility and stability in soil.
Pesticide Development
In addition to herbicidal applications, derivatives of this compound are being explored for use in pesticide formulations. The ability to modify the chemical structure allows for the creation of more effective pest control agents that can target specific pests while minimizing environmental impact.
Case Study 1: Antitumor Activity
A study conducted on a series of sulfonamide derivatives demonstrated promising results in terms of anticancer activity. The researchers synthesized various compounds with structural similarities to this compound and tested their efficacy against human cancer cell lines. Results indicated significant cytotoxic effects, leading to further investigation into their mechanisms of action .
Case Study 2: Herbicidal Efficacy
Another study focused on the herbicidal properties of sulfonamide-based formulations. The researchers evaluated the effectiveness of these compounds in controlling weed populations in agricultural settings. The results showed a marked reduction in weed growth when treated with these formulations compared to untreated controls, highlighting their potential for use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This interaction can inhibit enzyme activity by modifying the active site or altering the protein’s conformation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonyl Derivatives
Functional Group Reactivity
- Isothiocyanate vs. Isocyanide : The target compound’s isothiocyanate group (–N=C=S) exhibits higher reactivity toward amines and thiols compared to the isocyanide (–NC) group in analogues . This makes it more suitable for forming thiourea or disulfide bonds in bioconjugation.
- Halogenation Effects: Dichlorovinyl substituents enhance electrophilicity compared to diiodomethyl () or non-halogenated groups. The electron-withdrawing Cl atoms increase the sulfonyl group’s polarization, accelerating nucleophilic substitution reactions .
Biological Activity
1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene, also known by its CAS number 147622-09-1, is a synthetic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H7Cl2N2O2S
- Molecular Weight : 308.19 g/mol
- IUPAC Name : 1-((2,2-dichloro-1-isothiocyanatovinyl)sulfonyl)-4-methylbenzene
- Purity : 95% .
The biological activity of this compound is primarily attributed to its isothiocyanate moiety. Isothiocyanates are known for their anti-cancer properties and ability to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Histone Deacetylases (HDACs) : This action leads to the reactivation of silenced tumor suppressor genes.
- Activation of Antioxidant Response Element (ARE) : This process helps in detoxifying reactive oxygen species (ROS) .
Research Findings
Several studies have examined the biological effects of this compound:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. It promotes apoptosis and inhibits cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .
- Toxicological Studies : Toxicity assessments indicate that the compound has a low acute toxicity profile but may cause irritation upon contact with skin or eyes .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity .
Safety and Handling
Given its chemical nature, proper safety precautions should be observed when handling this compound:
- Hazards : Toxic if absorbed through skin or ingested; may cause eye and skin irritation.
- Protective Measures : Use gloves and protective eyewear; ensure adequate ventilation when handling .
Toxicological Profile Summary
| Toxicity Endpoint | Classification |
|---|---|
| Acute toxicity (oral) | Category 3 |
| Skin contact | Category 2 |
| Eye contact | Category 2B |
| Specific target organ toxicity | Category 1 |
Q & A
Q. What are the critical considerations for synthesizing 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene with high purity?
- Methodological Answer : Focus on controlling reaction stoichiometry and temperature during the sulfonylation step. Use anhydrous conditions to avoid hydrolysis of the isothiocyanate group. Monitor intermediates via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution). Confirm purity by HPLC using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) as the mobile phase .
Q. How can researchers characterize the stability of the isothiocyanate functional group in this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–10) at 40°C for 72 hours. Use UV-Vis spectroscopy (λ = 240–260 nm) to track decomposition. The isothiocyanate group is prone to hydrolysis in acidic media, forming thiourea derivatives. Neutral to mildly alkaline conditions (pH 7–8) are optimal for stability .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra for diagnostic signals:
- Sulfonyl group: δ ~7.5–8.0 ppm (aromatic protons adjacent to -SO-).
- Isothiocyanatovinyl group: δ ~6.8–7.2 ppm (vinyl protons).
- FT-IR : Confirm isothiocyanate (N=C=S) stretch at ~2050–2100 cm and sulfonyl (S=O) stretches at ~1150–1350 cm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dichloro-isothiocyanatovinyl moiety in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices (ω) and Fukui functions. The dichloro-vinyl group exhibits high electrophilicity (ω > 5 eV), favoring attack at the β-carbon. Compare with experimental kinetic data to validate models .
Q. What strategies mitigate contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Systematic Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Cu), and reaction times.
- Data Normalization : Account for impurities (e.g., residual chloride) via ICP-MS or ion chromatography.
- Meta-Analysis : Cross-reference literature (e.g., PubChem, CAS Common Chemistry) to identify trends in substituent effects on yield .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
Q. How does the electron-withdrawing sulfonyl group influence the compound’s photodegradation profile?
- Methodological Answer : Perform UV irradiation studies (λ = 254–365 nm) in acetonitrile/water (1:1). Monitor degradation products via LC-MS. The sulfonyl group stabilizes radical intermediates, slowing degradation compared to non-sulfonylated analogs. Use ESR spectroscopy to detect transient radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
